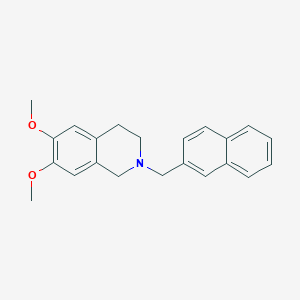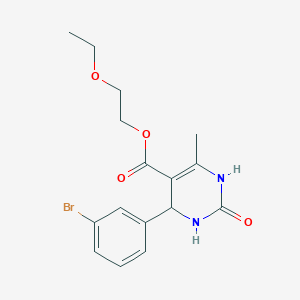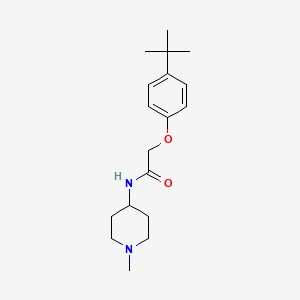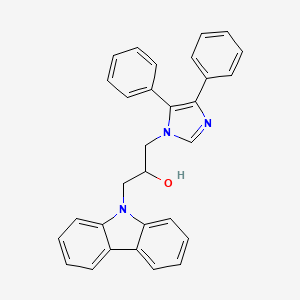![molecular formula C23H26N2O5 B5069085 N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide, commonly known as BDB, is a chemical compound that has been the subject of extensive scientific research. It belongs to the family of phenylethylamine derivatives and has been found to have a wide range of biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of BDB involves the inhibition of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BDB are wide-ranging and complex. It has been found to have a stimulant effect on the central nervous system, leading to increased alertness and wakefulness. It has also been found to have a mood-enhancing effect, leading to increased feelings of happiness and well-being. Additionally, BDB has been found to have a range of other effects, including increased heart rate and blood pressure, increased body temperature, and decreased appetite.
実験室実験の利点と制限
One advantage of using BDB in lab experiments is that it has a well-understood mechanism of action, making it a useful tool for studying the mechanisms of various neurological disorders. Additionally, BDB has been found to have a relatively low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using BDB in lab experiments is that it can be difficult to obtain in large quantities, making it expensive to work with.
将来の方向性
There are many potential future directions for the study of BDB. One area of interest is the potential use of BDB as a treatment for various neurological disorders, such as depression and anxiety. Additionally, BDB may have potential as a tool for studying the mechanisms of addiction and substance abuse. Finally, further research is needed to fully understand the biochemical and physiological effects of BDB, as well as its potential applications in various scientific research fields.
合成法
The synthesis of BDB is a complex process that involves multiple steps. The first step is the preparation of 4-butoxybenzoyl chloride, which is then reacted with N-ethylglycine to form N-ethyl-N-(4-butoxybenzoyl)glycine. This intermediate is then reacted with 2-(1,3-benzodioxol-5-yl)acetaldehyde to form the final product, BDB.
科学的研究の応用
BDB has been extensively studied for its potential use in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of monoamine oxidase enzymes, the activation of serotonin receptors, and the release of neurotransmitters such as dopamine and norepinephrine. These effects make BDB a potentially useful tool for studying the mechanisms of various neurological disorders, such as depression and anxiety.
特性
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-5-12-28-18-9-7-17(8-10-18)22(26)25-19(23(27)24-4-2)13-16-6-11-20-21(14-16)30-15-29-20/h6-11,13-14H,3-5,12,15H2,1-2H3,(H,24,27)(H,25,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGRXPCXVOCAID-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5069005.png)

![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)



![methyl 5-chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-methoxybenzoate](/img/structure/B5069046.png)
![2-amino-4-(2-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5069051.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-diethylaniline](/img/structure/B5069070.png)
![2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5069078.png)

![2-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069108.png)